4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide
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Overview
Description
4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide involves multiple steps, including the introduction of halogen atoms and the formation of amide bonds. Common synthetic routes may involve:
Halogenation: Introduction of chlorine and fluorine atoms through halogenation reactions.
Amidation: Formation of amide bonds using reagents such as carboxylic acids and amines.
Substitution Reactions: Substitution of hydrogen atoms with functional groups like difluoromethoxy and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{[3-(difluoromethoxy)-4-methoxyphenyl]methyl}aniline
- 3-chloro-4-(difluoromethoxy)-N-[(4-fluorophenyl)methyl]aniline
Uniqueness
4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H17ClF4N2O3 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C23H17ClF4N2O3/c1-12-8-15(33-23(27)28)6-7-20(12)30-22(32)16-9-17(19(26)10-18(16)24)21(31)29-11-13-2-4-14(25)5-3-13/h2-10,23H,11H2,1H3,(H,29,31)(H,30,32) |
InChI Key |
NFAGOVIQVGGRKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)F)NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=C(C=C3)F)F)Cl |
Origin of Product |
United States |
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